METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE
Description
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with the molecular formula C24H20N4O5. This compound is known for its unique structure, which includes an anilinocarbonyl group and an anilino group attached to a butanoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3g/mol |
IUPAC Name |
methyl 4-oxo-4-[2-(phenylcarbamoyl)anilino]butanoate |
InChI |
InChI=1S/C18H18N2O4/c1-24-17(22)12-11-16(21)20-15-10-6-5-9-14(15)18(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,23)(H,20,21) |
InChI Key |
MQKWRKLKNVSRTR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with carbonyl compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Anilino-1,4-naphthoquinones: Known for their inhibitory activity against enzymes like tyrosinase.
Methyl 4-(2-(anilinocarbonyl)anilino)-4-oxobutanoate derivatives: Variants with slight modifications in their structure.
Uniqueness
METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
